molecular formula C9H8N2O2 B14795951 8-hydroxy-2-methyl-4aH-quinazolin-4-one

8-hydroxy-2-methyl-4aH-quinazolin-4-one

Cat. No.: B14795951
M. Wt: 176.17 g/mol
InChI Key: OUGJYVQYXPNDAB-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methyl-4aH-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention due to their potential therapeutic applications. This compound, in particular, has been studied for its various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-2-methyl-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with acetic anhydride in the presence of a catalyst, followed by cyclization to form the quinazolinone core .

Industrial Production Methods: Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-methyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolinones, which have been studied for their enhanced pharmacological properties .

Scientific Research Applications

8-Hydroxy-2-methyl-4aH-quinazolin-4-one has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 8-hydroxy-2-methyl-4aH-quinazolin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA synthesis. In cancer cells, the compound induces apoptosis by activating specific signaling pathways . Molecular docking studies have shown that it binds to key enzymes and receptors, disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-2-methyl-4aH-quinazolin-4-one is unique due to the presence of both hydroxyl and methyl groups, which contribute to its enhanced biological activity. The hydroxyl group, in particular, plays a crucial role in its ability to form hydrogen bonds, increasing its binding affinity to molecular targets .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

8-hydroxy-2-methyl-4aH-quinazolin-4-one

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,6,12H,1H3

InChI Key

OUGJYVQYXPNDAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C=CC=C(C2=N1)O

Origin of Product

United States

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